molecular formula C8H7BrClNO2 B1420770 Ethyl 2-bromo-5-chloropyridine-4-carboxylate CAS No. 1214357-93-3

Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Cat. No.: B1420770
CAS No.: 1214357-93-3
M. Wt: 264.5 g/mol
InChI Key: CERNEAZUHJOWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethyl ester group at the 4-position. It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-chloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Reduction: Ethyl 2-bromo-5-chloropyridine-4-methanol.

    Oxidation: Ethyl 2-bromo-5-chloropyridine-4-carboxylic acid.

Scientific Research Applications

Ethyl 2-bromo-5-chloropyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory research.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-chloropyridine-4-carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Ethyl 2-bromo-5-chloropyridine-4-carboxylate can be compared with other halogenated pyridine derivatives, such as:

  • Ethyl 2-chloropyridine-4-carboxylate
  • Ethyl 2-bromo-4-carboxypyridine
  • Ethyl 2-fluoro-5-chloropyridine-4-carboxylate

Uniqueness

The unique combination of bromine and chlorine substituents in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic applications. Its reactivity and ability to undergo various chemical transformations set it apart from other similar compounds.

By understanding the properties and applications of this compound, researchers can leverage its potential in various fields of science and industry.

Properties

IUPAC Name

ethyl 2-bromo-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERNEAZUHJOWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.